2-Amino-3-biphenyl-3-YL-propionic acid
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Overview
Description
2-Amino-3-biphenyl-3-yl-propionic acid is an organic compound with the molecular formula C15H15NO2. It is a derivative of propionic acid, featuring a biphenyl group and an amino group attached to the propionic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-biphenyl-3-yl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and propionic acid derivatives.
Formation of Intermediate: Biphenyl is subjected to nitration to form nitrobiphenyl, which is then reduced to aminobiphenyl.
Coupling Reaction: The aminobiphenyl is then coupled with a propionic acid derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-biphenyl-3-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and hydroxylated compounds .
Scientific Research Applications
2-Amino-3-biphenyl-3-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-biphenyl-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The biphenyl group provides structural stability and enhances its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-DL-phenylalanine: Another amino acid derivative with a biphenyl group.
(S)-2-Amino-3-biphenyl-3-yl-propionic acid: The enantiomer of the compound, which may have different biological activities.
®-2-Amino-3-biphenyl-3-yl-propionic acid: Another enantiomer with distinct properties.
Uniqueness
2-Amino-3-biphenyl-3-yl-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a biphenyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-3-(3-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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